molecular formula C32H30N4O3S B11672408 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11672408
M. Wt: 550.7 g/mol
InChI Key: AFIMKHQOIFHLFU-HNSNBQBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methyl

Biological Activity

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazones, characterized by its unique structural features including benzyloxy and methoxy groups, as well as a benzimidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Structural Overview

The structural formula can be represented as follows:

  • Molecular Formula : C25H28N4O3S
  • Molecular Weight : 468.58 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have indicated that compounds with benzimidazole and hydrazone structures exhibit significant antitumor properties. The biological activity of this compound was evaluated using various in vitro assays.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)

The compound demonstrated cytotoxic effects, with IC50 values indicating its effectiveness in inhibiting cell proliferation, particularly in 2D cultures compared to 3D cultures, suggesting a mechanism of action that may involve DNA intercalation or minor groove binding.

Cell LineIC50 (μM) (2D)IC50 (μM) (3D)
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358Not reportedNot reported

These results align with findings from similar compounds that showed enhanced antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of the compound was also assessed against various pathogens. The testing followed CLSI guidelines for antimicrobial susceptibility:

  • Tested Organisms :
    • Gram-negative: Escherichia coli
    • Gram-positive: Staphylococcus aureus

The results indicated promising antibacterial activity, suggesting that the compound may disrupt bacterial cell walls or interfere with metabolic pathways.

The proposed mechanisms underlying the biological activities of this compound include:

  • DNA Intercalation : Similar compounds have been shown to intercalate within DNA strands, affecting replication and transcription.
  • Enzyme Inhibition : The presence of functional groups allows for binding to various enzymes, potentially inhibiting their activities.
  • Receptor Modulation : Interaction with specific cellular receptors may alter signaling pathways, contributing to the observed biological effects.

Case Studies

In a recent study published in Compounds , several derivatives of benzimidazole were synthesized and their biological activities were evaluated. The study highlighted that compounds with structural similarities to this compound exhibited significant cytotoxicity against cancer cell lines, reinforcing the compound's potential as a lead candidate for further drug development.

Properties

Molecular Formula

C32H30N4O3S

Molecular Weight

550.7 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C32H30N4O3S/c1-23-12-14-24(15-13-23)20-36-28-11-7-6-10-27(28)34-32(36)40-22-31(37)35-33-19-26-16-17-29(38-2)30(18-26)39-21-25-8-4-3-5-9-25/h3-19H,20-22H2,1-2H3,(H,35,37)/b33-19+

InChI Key

AFIMKHQOIFHLFU-HNSNBQBZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)OC)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.